molecular formula C17H17N3O3 B2446089 N'-BENZYL-N-(4-ACETAMIDOPHENYL)ETHANEDIAMIDE CAS No. 847239-52-5

N'-BENZYL-N-(4-ACETAMIDOPHENYL)ETHANEDIAMIDE

Cat. No.: B2446089
CAS No.: 847239-52-5
M. Wt: 311.341
InChI Key: CBOGDKXEHUGVBG-UHFFFAOYSA-N
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Description

N’-(4-acetamidophenyl)-N-benzyloxamide is an organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetamidophenyl group and a benzyloxamide group, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of N1-(4-acetamidophenyl)-N2-benzyloxalamide, also known as Acetaminophen, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain .

Mode of Action

N1-(4-acetamidophenyl)-N2-benzyloxalamide acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of N1-(4-acetamidophenyl)-N2-benzyloxalamide primarily affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it disrupts the conversion of arachidonic acid into prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, fever, and pain signals in the body .

Pharmacokinetics

The pharmacokinetic properties of N1-(4-acetamidophenyl)-N2-benzyloxalamide include its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, it is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it exerts its analgesic and antipyretic effects . The compound is metabolized in the liver and excreted in the urine .

Result of Action

The primary result of N1-(4-acetamidophenyl)-N2-benzyloxalamide’s action is the reduction of pain and fever . By inhibiting the production of prostaglandins, it decreases the intensity of pain signals sent to the brain and reduces the body’s set temperature during a fever .

Action Environment

The action, efficacy, and stability of N1-(4-acetamidophenyl)-N2-benzyloxalamide can be influenced by various environmental factors. These include the pH of the stomach , which can affect the absorption of the drug, and the presence of other drugs , which can interact with it and alter its effects . Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the drug’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetamidophenyl)-N-benzyloxamide typically involves the reaction of 4-acetamidophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Dissolve 4-acetamidophenol in a suitable solvent such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.

    Step 4: Stir the reaction mixture for several hours to ensure complete reaction.

    Step 5: Purify the product using techniques such as column chromatography.

Industrial Production Methods

Industrial production of N’-(4-acetamidophenyl)-N-benzyloxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(4-acetamidophenyl)-N-benzyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N’-(4-acetamidophenyl)-N-benzyloxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

N’-(4-acetamidophenyl)-N-benzyloxamide can be compared with other similar compounds, such as:

    N-(4-acetamidophenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-benzyloxyacetamide: Used in organic synthesis as a protecting group for amines.

    N-(4-hydroxyphenyl)acetamide:

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12(21)19-14-7-9-15(10-8-14)20-17(23)16(22)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGDKXEHUGVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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